molecular formula C20H19N3O3S B2705264 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-21-2

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2705264
CAS RN: 672949-21-2
M. Wt: 381.45
InChI Key: ZPVNGJSECATYIP-UHFFFAOYSA-N
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Description

The compound “8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C20H19N3O3S . It is a product offered by some chemical suppliers .


Molecular Structure Analysis

The compound contains an imidazo[1,2-c]quinazolin-2(3H)-one core, which is a fused ring system containing two nitrogen atoms. It also has two methoxy groups attached to the 8 and 9 positions of the quinazoline ring, and a (4-methylbenzyl)sulfanyl group attached to the 5 position of the imidazole ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds related to "8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one," involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds have been synthesized and characterized for their potential cytotoxicity, with certain derivatives showing significant anticancer activity (Nowak et al., 2015).

Anticancer and Antioxidant Activities

  • Research on quinazolin derivatives, including structural analogs of the specified compound, indicates their significant antioxidant properties. These compounds have demonstrated excellent scavenging capacity against free radicals, highlighting their potential as antioxidants with promising applications in mitigating oxidative stress (Al-azawi, 2016).

Antimicrobial and Antitubercular Properties

  • Novel inhibitors of Mycobacterium tuberculosis have been identified among 4-anilinoquinoline and quinazoline derivatives, showcasing the compound's relevance in addressing tuberculosis. These inhibitors have been characterized by their structural features, which are crucial for their antimicrobial efficacy (Asquith et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • The synthesis and investigation of mono- and dimeric quinazoline derivatives have provided insights into their luminescence behavior, with applications in OLED technology. However, the rapid device degradation under electrical current has been a challenge, indicating a need for further research to enhance their stability and performance (Pandey et al., 2017).

Allosteric Modulation of Receptors

  • A series of imidazoquinoline derivatives have been identified as selective allosteric enhancers of human A3 adenosine receptors, potentiating agonist-induced responses and suggesting a novel approach for therapeutic intervention in conditions like brain ischemia (Gao et al., 2002).

properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVNGJSECATYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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